

Advanced Characterization of 4-Chloro-6-nitrosopyrimidine: MS/MS Fragmentation & Impurity Profiling

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Compound of Interest

Compound Name:	4-Chloro-6-nitrosopyrimidine
CAS No.:	126827-22-3
Cat. No.:	B139495

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Executive Summary

4-Chloro-6-nitrosopyrimidine (C₄H₂ClN₃O) represents a critical intermediate and potential genotoxic impurity in the synthesis of purine-based antivirals and antimetabolites. Its structural lability and potential for mutagenicity demand rigorous analytical control.

This guide provides a definitive technical comparison of the mass spectrometry (MS) behavior of **4-Chloro-6-nitrosopyrimidine** against its primary synthetic analogues: 4-Chloro-6-nitropyrimidine (oxidation byproduct) and 4-Hydroxy-6-nitrosopyrimidine (hydrolysis degradant). By leveraging Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS), researchers can achieve high-specificity detection essential for meeting ICH M7 guidelines.

Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" to the target analyte are often the structural analogues that co-elute or interfere with detection. The following table contrasts the MS performance and physicochemical behavior of the target against its critical "imposter" molecules.

Table 1: MS/MS Performance Comparison

Feature	Target: 4-Chloro-6-nitrosopyrimidine	Alternative A: 4-Chloro-6-nitropyrimidine	Alternative B: 4-Hydroxy-6-nitrosopyrimidine
Formula	C ₄ H ₂ ClN ₃ O	C ₄ H ₂ ClN ₃ O ₂	C ₄ H ₃ N ₃ O ₂
Precursor Ion [M+H] ⁺	m/z 144.0 (³⁵ Cl)	m/z 160.0 (³⁵ Cl)	m/z 126.1
Isotopic Pattern	Distinct 3:1 (³⁵ Cl: ³⁷ Cl)	Distinct 3:1 (³⁵ Cl: ³⁷ Cl)	None (No Chlorine)
Primary Neutral Loss	-30 Da (•NO)	-46 Da (•NO ₂) or -16 Da (O)	-30 Da (•NO)
Diagnostic Fragment	m/z 114 (Radical Cation)	m/z 114 (Cation)	m/z 96
Ionization Stability	Low (Thermally Labile)	High (Stable)	Moderate
Detection Challenge	Dimerization in solution; requires soft ionization (ESI).	Poor fragmentation efficiency in soft ionization.	pH dependent ionization (amphoteric).

Expert Insight: The critical differentiator is not just the parent mass (144 vs 160), but the fragmentation energy. The nitroso group (-N=O) cleaves more readily (lower Collision Energy, CE) than the nitro group (-NO₂), allowing for selective screening even in complex matrices.

Fragmentation Mechanism & Pathways

Understanding the gas-phase chemistry of **4-Chloro-6-nitrosopyrimidine** is vital for validating analytical methods. The fragmentation is driven by the weak N-N bond of the nitroso group and the lability of the C-Cl bond.

Primary Fragmentation Events (ESI⁺)

Upon protonation [M+H]⁺ (m/z 144), the molecule undergoes two competing pathways:

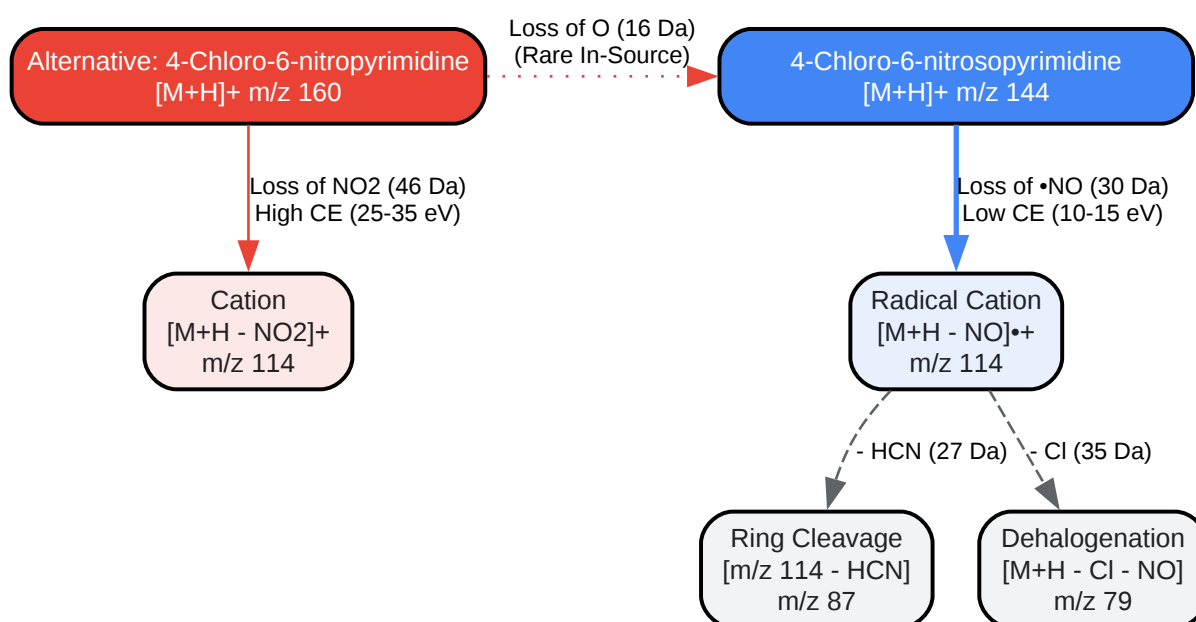
- Pathway A (Dominant): Homolytic Cleavage of NO. The most abundant product ion arises from the loss of the nitric oxide radical (•NO, 30 Da).^{[1][2]} This yields a radical cation at m/z

114. This is a "fingerprint" transition for N-nitroso and C-nitroso compounds.

- Pathway B (Secondary): Loss of Chlorine. Direct loss of the chlorine radical ($\bullet\text{Cl}$, 35 Da) or HCl (36 Da) is observed at higher collision energies, typically leading to m/z 109 or 108.
- Pathway C (Ring Opening): Following the loss of NO, the pyrimidine ring becomes unstable, often ejecting HCN (27 Da) to form smaller hydrocarbon-nitrogen fragments (e.g., m/z 87).

Visualization of Fragmentation Pathways

The following diagram illustrates the specific MS/MS transitions for **4-Chloro-6-nitrosopyrimidine** compared to its Nitro analogue.



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Figure 1: Comparative fragmentation pathways. Note that while both parents can yield m/z 114, the Target does so via loss of 30 Da (NO), whereas the Nitro analogue loses 46 Da (NO_2).

Experimental Protocol: Validated Detection

Workflow

To ensure scientific integrity, the following protocol uses a "Self-Validating" approach where the isotopic pattern confirms the identity before MS/MS fragmentation is assessed.

Materials & Setup

- Instrument: Triple Quadrupole (QqQ) MS or Q-TOF.
- Ionization: ESI Positive Mode (Note: Avoid APCI as thermal degradation of the nitroso group may occur).
- Solvents: LC-MS grade Methanol/Water + 0.1% Formic Acid.

Step-by-Step Methodology

Step 1: Isotopic Screening (The "Cl" Check) Before fragmentation, validate the precursor ion in MS1 (Full Scan).

- Locate m/z 144.0.
- Validation Check: Look for the m/z 146.0 peak (³⁷Cl isotope).
- Criteria: The intensity ratio of 144:146 must be approximately 3:1. If this ratio is absent, the peak is not the chlorinated target.

Step 2: Optimized MRM Transitions Configure the mass spectrometer for Multiple Reaction Monitoring (MRM) using these transitions.

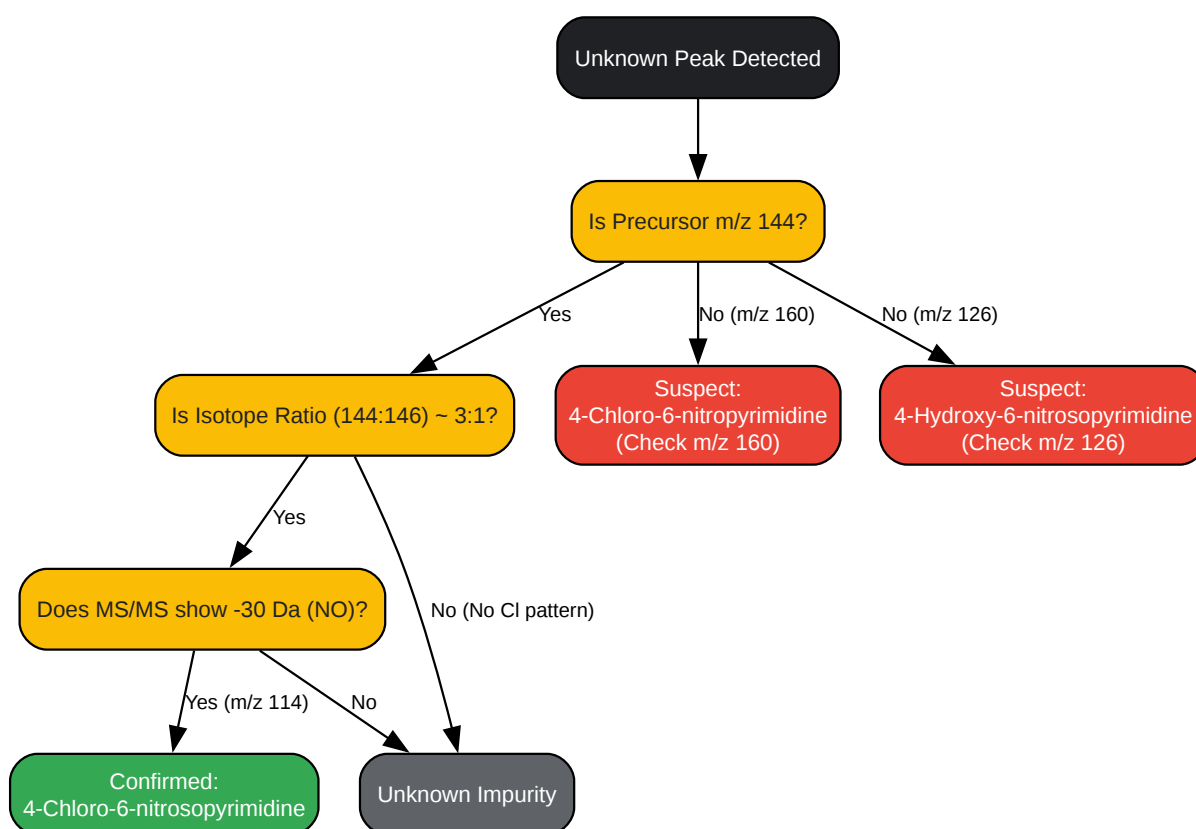
Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Dwell Time (ms)	Purpose
Quantifier	144.0	114.0	12 - 15	100	Primary detection (Loss of NO)
Qualifier 1	144.0	87.0	25 - 30	100	Structural confirmation (Ring break)
Qualifier 2	146.0	116.0	12 - 15	100	Isotope confirmation (³⁷ Cl path)

Step 3: Dimer Check (Crucial for Nitroso Compounds) Nitroso compounds exist in equilibrium with their azodioxy dimers in solution.

- Action: Scan for m/z 287-289 ($[2M+H]^+$).
- Insight: If the dimer peak is dominant, increase the source temperature slightly (e.g., from 250°C to 300°C) to promote monomerization, but do not exceed 350°C to prevent degradation.

Decision Logic for Impurity Identification

When analyzing a crude synthesis mixture, use this logic flow to classify the observed peak.



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Figure 2: Logical decision tree for classifying pyrimidine impurities based on MS data.

References

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Sources

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